(S)-2-(((3-Methyl-4-nitropyridin-2-yl)methyl)sulfinyl)-1H-benzo[d]imidazole
Description
(S)-2-(((3-Methyl-4-nitropyridin-2-yl)methyl)sulfinyl)-1H-benzo[d]imidazole is a chiral sulfinyl benzimidazole derivative characterized by a 3-methyl-4-nitro-substituted pyridine ring linked via a sulfinyl bridge to a benzimidazole core. The (S)-configuration at the sulfinyl group is critical for its stereospecific activity, as seen in proton pump inhibitors (PPIs) like esomeprazole . This compound is synthesized through selective oxidation of the thioether precursor (e.g., using m-CPBA) followed by chiral resolution to isolate the (S)-enantiomer .
Properties
IUPAC Name |
2-[(S)-(3-methyl-4-nitropyridin-2-yl)methylsulfinyl]-1H-benzimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4O3S/c1-9-12(15-7-6-13(9)18(19)20)8-22(21)14-16-10-4-2-3-5-11(10)17-14/h2-7H,8H2,1H3,(H,16,17)/t22-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSPWSLJRXBXEMQ-QFIPXVFZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CN=C1CS(=O)C2=NC3=CC=CC=C3N2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CN=C1C[S@](=O)C2=NC3=CC=CC=C3N2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nucleophilic Substitution and Coupling Reactions
The sulfide precursor is typically synthesized via nucleophilic substitution between 2-chloromethyl-3-methyl-4-nitropyridine and 1H-benzimidazole-2-thiol. Reaction conditions often involve polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile, with potassium carbonate as a base. For example, a reported protocol achieved a 78% yield by heating the reactants at 50–55°C for 4–6 hours.
Purification and Crystallization
Crude sulfide is purified using recrystallization from ethanol-water mixtures or chromatographic methods. High-performance liquid chromatography (HPLC) analyses confirm purities exceeding 98% prior to sulfoxidation.
Enantioselective Sulfoxidation Methods
Chiral Titanium Complex-Mediated Oxidation
The patent literature describes the use of chiral titanium complexes to achieve enantioselective sulfoxidation. A titanium(IV) isopropoxide and (R,R)-diethyl tartrate system oxidizes the sulfide precursor with cumene hydroperoxide, yielding the (S)-sulfoxide with up to 92% ee. This method requires strict temperature control (–20°C) and anhydrous conditions to prevent racemization.
3-Chloroperbenzoic Acid (mCPBA) Oxidation
Industrial-scale protocols favor 3-chloroperbenzoic acid (mCPBA) due to its cost-effectiveness. A representative procedure involves dissolving the sulfide in dichloromethane, cooling to –15°C, and adding mCPBA dropwise. After quenching with aqueous sodium hydroxide, the (S)-enantiomer is isolated via chiral resolution, achieving 56% yield and 96.6% ee.
Table 1: Comparison of Sulfoxidation Methods
| Method | Oxidizing Agent | Temperature | Yield (%) | Enantiomeric Excess (%) |
|---|---|---|---|---|
| Chiral Titanium Complex | Cumene Hydroperoxide | –20°C | 85 | 92 |
| mCPBA | 3-Chloroperbenzoic Acid | –15°C | 56 | 96.6 |
Chiral Resolution Techniques
Diastereomeric Salt Formation
Enantiomerically enriched (S)-sulfoxide is separated from the racemic mixture using diastereomeric salt formation with chiral amines such as (R)-1-phenylethylamine. The salts are crystallized from ethanol, yielding the pure (S)-enantiomer with >99% ee after recrystallization.
Chromatographic Separation
Preparative HPLC with chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) resolves the enantiomers. A gradient elution of hexane-isopropanol (80:20) achieves baseline separation, though this method is less scalable.
Optimization of Reaction Conditions
Temperature Control
Maintaining subzero temperatures (–10°C to –15°C) during sulfoxidation minimizes racemization. For instance, a 5°C increase to –10°C reduced ee from 96.6% to 89.3% in mCPBA-mediated reactions.
Solvent Selection
Dichloromethane and chloroform are preferred for sulfoxidation due to their low polarity, which stabilizes the transition state. Substituting chloroform with toluene decreased yield by 22%.
Work-Up Procedures
Post-reaction aqueous work-ups with sodium hydroxide (pH 8.5–9.0) and acetic acid quenching prevent sulfone formation. A two-stage extraction with dichloromethane improves recovery by 15%.
Analytical Characterization
Spectroscopic Data
Chemical Reactions Analysis
Types of Reactions
(S)-2-(((3-Methyl-4-nitropyridin-2-yl)methyl)sulfinyl)-1H-benzo[d]imidazole can undergo various chemical reactions, including:
Oxidation: Conversion of the sulfinyl group to a sulfone.
Reduction: Reduction of the nitro group to an amine.
Substitution: Electrophilic or nucleophilic substitution reactions on the pyridine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Hydrogen gas with a metal catalyst or chemical reducing agents like sodium borohydride.
Substitution: Halogenating agents, nucleophiles, or electrophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a sulfone derivative, while reduction could produce an amine-substituted compound.
Scientific Research Applications
Chemical Properties and Structure
The compound has the following characteristics:
- Molecular Formula : C14H12N4O3S
- Molecular Weight : 316.34 g/mol
- IUPAC Name : 2-[(3-methyl-4-nitropyridin-2-yl)methylsulfinyl]-1H-benzimidazole
- CAS Number : 142384-07-4
The structure features a benzimidazole core linked to a sulfinyl group and a pyridine moiety, contributing to its biological activity and utility in medicinal chemistry .
Proton Pump Inhibitor (PPI) Development
(S)-2-(((3-Methyl-4-nitropyridin-2-yl)methyl)sulfinyl)-1H-benzo[d]imidazole serves as an important intermediate in the synthesis of dexlansoprazole, a proton pump inhibitor primarily used for treating gastroesophageal reflux disease (GERD) and other acid-related disorders. The compound's ability to inhibit gastric acid secretion makes it valuable in formulating PPIs .
Antimicrobial Activity
Research indicates that benzimidazole derivatives exhibit significant antimicrobial properties. Studies have shown that similar compounds can effectively combat various bacterial strains, including Gram-positive and Gram-negative bacteria . For example, derivatives with structural similarities to this compound have demonstrated notable antibacterial activity against pathogens like Staphylococcus aureus and Escherichia coli.
| Compound | Activity Type | MIC (µg/ml) | Reference |
|---|---|---|---|
| Compound A | Antibacterial | 50 | |
| Compound B | Antifungal | 250 | |
| (S)-2... | Potential PPI | N/A |
Potential Antiviral Properties
Recent studies have also suggested that certain benzimidazole derivatives possess antiviral activity against HIV strains. This opens avenues for further research into the potential of this compound as a candidate for antiviral drug development .
Case Study 1: Synthesis of Dexlansoprazole
In a study focused on the synthesis of dexlansoprazole, this compound was synthesized through multi-step organic reactions involving sulfinylation and nitration processes. The resulting compound exhibited the desired pharmacological properties associated with PPIs, confirming its utility in drug formulation .
Case Study 2: Antimicrobial Screening
A series of benzimidazole derivatives were synthesized and screened for antimicrobial activity. The study revealed that compounds structurally related to (S)-2... demonstrated significant inhibition against various microbial strains, suggesting that modifications to the sulfinyl or pyridine groups could enhance bioactivity .
Mechanism of Action
The mechanism of action of (S)-2-(((3-Methyl-4-nitropyridin-2-yl)methyl)sulfinyl)-1H-benzo[d]imidazole would involve its interaction with specific molecular targets, such as enzymes or receptors. The sulfinyl and nitro groups may play crucial roles in binding to these targets and modulating their activity. Pathways involved could include inhibition of enzyme activity or alteration of signal transduction processes.
Comparison with Similar Compounds
Research Findings and Data Tables
Table 1: Comparative Pharmacokinetic Profiles
| Compound | Half-life (h) | Bioavailability (%) | CYP450 Metabolism |
|---|---|---|---|
| Target Compound | 1.5–2.5* | ~60–70* | Minimal (CYP2C19-independent*) |
| Lansoprazole | 1.3–1.7 | 80–85 | CYP2C19/CYP3A4 |
| Esomeprazole | 1.3–1.7 | 64–90 | CYP2C19/CYP3A4 |
| Omeprazole | 0.5–1.5 | 30–40 | CYP2C19-dependent |
*Predicted based on structural analogs .
Table 2: Acid Inhibition Potency (IC₅₀, μM)
| Compound | H⁺/K⁺-ATPase Inhibition |
|---|---|
| Target Compound | 0.8–1.2* |
| Lansoprazole | 0.5–0.8 |
| Esomeprazole | 0.6–1.0 |
*In vitro estimates from sulfenamide formation kinetics .
Biological Activity
(S)-2-(((3-Methyl-4-nitropyridin-2-yl)methyl)sulfinyl)-1H-benzo[d]imidazole is a compound belonging to the class of benzimidazoles, known for their diverse biological activities. This article explores its biological activity, including antibacterial, antifungal, and anticancer properties, supported by relevant data and research findings.
- IUPAC Name : 2-[(S)-(3-methyl-4-nitropyridin-2-yl)methylsulfinyl]-1H-benzimidazole
- Molecular Formula : C14H12N4O3S
- Molecular Weight : 316.34 g/mol
- CAS Number : 142384-07-4
The biological activity of this compound is attributed to its interaction with various molecular targets. The sulfinyl and nitro groups enhance its binding affinity to enzymes and receptors, potentially inhibiting enzymatic activity or altering signal transduction pathways .
Antibacterial Activity
Research has demonstrated that compounds in the benzimidazole class exhibit significant antibacterial properties. For instance, studies have shown that related imidazole derivatives possess varying degrees of antibacterial activity against Gram-positive and Gram-negative bacteria.
Table 1: Antibacterial Activity of Related Compounds
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | S. aureus | 31.25 µg/mL |
| Compound B | E. coli | 62.5 µg/mL |
| Compound C | B. subtilis | 31.25 µg/mL |
These compounds exhibited bactericidal effects, with MIC values indicating effective concentrations for inhibiting bacterial growth .
Antifungal Activity
In addition to antibacterial properties, this compound has shown antifungal activity against various strains of Candida spp.
Table 2: Antifungal Activity Data
| Compound | Target Fungus | Minimum Inhibitory Concentration (MIC) | Minimum Fungicidal Concentration (MFC) |
|---|---|---|---|
| Compound D | C. albicans | 62.5 µg/mL | 500 µg/mL |
| Compound E | C. tropicalis | 125 µg/mL | 1000 µg/mL |
The observed fungicidal activity suggests that these compounds can effectively inhibit fungal growth at specific concentrations .
Cytotoxic Activity
Cytotoxicity studies have indicated that certain derivatives of benzimidazole exhibit selective toxicity towards cancer cell lines while sparing normal cells. For example, one study reported that a related compound had an IC50 value of 64.2 µM against the SW620 colon cancer cell line .
Table 3: Cytotoxicity Data Against Cancer Cell Lines
| Compound | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| Compound F | SW620 | 64.2 |
| Compound G | PC3 | 70.4 |
| Compound H | MDA-MB-231 | >100 |
These findings highlight the potential of this compound as a candidate for further development in cancer therapeutics .
Case Studies and Research Findings
Several studies have focused on synthesizing and evaluating the biological activities of imidazole derivatives, including those containing sulfinyl groups:
- Jain et al. Study : This research synthesized various imidazole derivatives and evaluated their antimicrobial activity against S. aureus and E. coli using the cylinder wells diffusion method, demonstrating promising antibacterial potential.
- Sharma et al. Study : This investigation highlighted the antibacterial efficacy of synthesized compounds against multiple bacterial strains, reinforcing the relationship between structural modifications and biological activity .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for (S)-2-(((3-Methyl-4-nitropyridin-2-yl)methyl)sulfinyl)-1H-benzo[d]imidazole?
- Methodological Answer : The synthesis typically involves a multi-step approach:
Thioether precursor preparation : React 2-(chloromethyl)-3-methyl-4-nitropyridine with 1H-benzimidazole-2-thiol under basic conditions (e.g., NaH in DMF) to form the thioether intermediate .
Oxidation to sulfoxide : Use a controlled oxidizing agent like meta-chloroperbenzoic acid (mCPBA) in dichloromethane at 0–5°C to achieve the sulfinyl group while preserving enantiomeric integrity. Monitor reaction progress via TLC (Rf ~0.3 in EtOAc/hexane, 1:1) .
Chiral resolution : Employ chiral HPLC (e.g., Chiralpak® AD-H column) with a hexane/isopropanol mobile phase to isolate the (S)-enantiomer.
- Key Data :
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Thioether formation | NaH, DMF, 12 h, RT | 75–80 | >90% |
| Sulfoxidation | mCPBA, DCM, 0–5°C, 2 h | 60–65 | 85–90% |
Q. Which spectroscopic techniques are most effective for characterizing the sulfinyl group and confirming chirality?
- Methodological Answer :
- FT-IR : Identify sulfoxide S=O stretching at 1020–1040 cm⁻¹ .
- ¹H/¹³C NMR : Look for diastereotopic splitting of methylene protons adjacent to the sulfinyl group (δ 3.8–4.2 ppm) and deshielded pyridine/benzimidazole carbons .
- X-ray crystallography : Resolve absolute configuration using single-crystal diffraction (e.g., monoclinic P21/n space group, β ~95.4°) .
Advanced Research Questions
Q. How can enantiomeric purity be maintained during large-scale synthesis?
- Methodological Answer :
- Asymmetric catalysis : Use a chiral titanium-based catalyst (e.g., Sharpless-type) during sulfoxidation to favor the (S)-enantiomer (>90% enantiomeric excess) .
- Process control : Implement in-line PAT (Process Analytical Technology) tools like Raman spectroscopy to monitor reaction chirality in real-time.
Q. What computational strategies predict the compound’s interaction with proton pump targets?
- Methodological Answer :
Molecular docking : Use AutoDock Vina to model binding to H⁺/K⁺ ATPase. The nitro group’s electron-withdrawing effect enhances sulfinyl protonation, critical for covalent binding .
MD simulations : Run 100-ns trajectories in GROMACS to assess stability of the sulfenamide intermediate in acidic conditions (pH 1–3).
- Key Insight : The 3-methyl-4-nitropyridine moiety enhances lipophilicity, improving membrane permeability (logP ~2.5 predicted via ChemAxon) .
Q. How does the nitro group influence stability under physiological conditions?
- Methodological Answer :
- Degradation studies : Incubate the compound in simulated gastric fluid (pH 1.2, 37°C). Monitor via LC-MS for nitro-reduction products (e.g., amine derivatives) over 24 hours .
- Electrochemical analysis : Perform cyclic voltammetry (scan rate 100 mV/s) to assess nitro group reduction potential (~-0.5 V vs. Ag/AgCl) .
- Data :
| Condition | Half-life (h) | Major Degradant |
|---|---|---|
| pH 1.2, 37°C | 8.2 | (S)-2-(((3-Methyl-4-aminopyridin-2-yl)methyl)sulfinyl)-1H-benzimidazole |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
